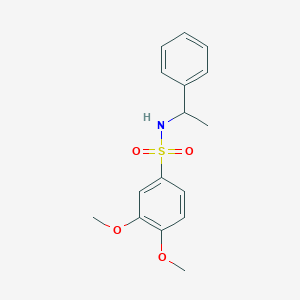
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CB-13, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is mainly expressed in the central nervous system.
Wirkmechanismus
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide exerts its effects by binding to the CB1 receptor and activating downstream signaling pathways. Activation of the CB1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways are involved in various cellular processes, including gene expression, cell growth, and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain. This compound has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects in animals.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved potency and selectivity for the CB1 receptor. Another area of interest is the development of this compound-based therapies for various neurological disorders, including neuropathic pain and epilepsy. Additionally, further research is needed to better understand the long-term effects of this compound on the liver and other organs.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base. The resulting product is then purified by column chromatography to obtain pure this compound. The purity and identity of the compound are confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, including pain management, neuroprotection, and cancer treatment. Studies have shown that this compound has a higher affinity for CB1 receptors than the endogenous cannabinoid anandamide, making it a potent agonist of the CB1 receptor. This compound has also been shown to have a low affinity for the CB2 receptor, which is mainly expressed in the immune system. This selectivity for the CB1 receptor makes this compound a potential therapeutic agent for various neurological disorders, including neuropathic pain, multiple sclerosis, and epilepsy.
Eigenschaften
Molekularformel |
C16H19NO4S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-12(13-7-5-4-6-8-13)17-22(18,19)14-9-10-15(20-2)16(11-14)21-3/h4-12,17H,1-3H3 |
InChI-Schlüssel |
CJLDYWNUVWYGID-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)




![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)


![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)